![molecular formula C16H20N2O3 B1417326 3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152578-50-1](/img/structure/B1417326.png)
3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with a methoxy-methylphenyl group and a methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the desired functional groups.
Substitution Reactions: The methoxy-methylphenyl and methylpropyl groups are introduced through substitution reactions. These reactions often require the use of strong bases or acids to facilitate the substitution.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic ring and the pyrazole ring can undergo substitution reactions to introduce new substituents.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and strong acids or bases.
Hydrolysis Conditions: Acidic or basic aqueous solutions, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential bioactivity, particularly as an anti-inflammatory or analgesic agent. Pyrazole derivatives are known for their therapeutic properties, including:
- Anti-inflammatory Activity: Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Studies on similar compounds have shown promising results in reducing inflammation in animal models .
- Antimicrobial Properties: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. This opens avenues for developing new antibiotics or antifungal agents .
Agriculture
In agricultural research, there is potential for this compound to be investigated as a pesticide or herbicide. Pyrazole derivatives have been explored for their ability to act as:
- Herbicides: Some pyrazole compounds have shown effectiveness in controlling weed growth without harming crops. This application could lead to more sustainable farming practices by reducing the need for harmful chemicals .
- Insecticides: Research into similar compounds has indicated potential efficacy against certain insect pests, making them candidates for environmentally friendly pest control solutions .
Materials Science
The unique chemical structure of 3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid may allow it to be used in the development of new materials:
- Polymer Chemistry: The compound could serve as a building block for synthesizing novel polymers with specific properties, such as enhanced thermal stability or electrical conductivity .
- Nanotechnology: Its potential applications in nanotechnology include the creation of nanocomposites that incorporate this compound for improved material performance .
Case Study 1: Anti-inflammatory Activity
A study conducted on a series of pyrazole derivatives demonstrated that modifications to the pyrazole ring could enhance anti-inflammatory properties. The specific derivative resembling this compound showed significant inhibition of COX enzymes in vitro, suggesting that further research could lead to effective anti-inflammatory drugs .
Case Study 2: Agricultural Applications
Research published in an agricultural journal highlighted the effectiveness of a related pyrazole compound as an herbicide. Field trials indicated that it could reduce weed populations significantly while maintaining crop yield, suggesting that compounds like this compound could be developed into commercial herbicides .
Mechanism of Action
The mechanism of action of 3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
- 3-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
- 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
3-(2-Methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid, also known by its CAS number 1152578-50-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₀N₂O₃
- Molecular Weight : 288.34 g/mol
- Structure : The compound features a pyrazole ring substituted with a methoxy group and a carboxylic acid, which may influence its biological activity.
Property | Value |
---|---|
CAS Number | 1152578-50-1 |
Molecular Weight | 288.34 g/mol |
Molecular Formula | C₁₆H₂₀N₂O₃ |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole-based compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
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Mechanism of Action :
- The compound may act by inhibiting specific signaling pathways involved in cancer cell proliferation and survival.
- It has been suggested that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
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Case Studies :
- A study demonstrated that similar pyrazole compounds inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .
- Another investigation reported that pyrazole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
-
In Vivo Studies :
- Animal models have shown that pyrazole derivatives can reduce inflammation markers in conditions such as arthritis and colitis.
- The anti-inflammatory action is thought to be mediated through the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6.
- Research Findings :
Antioxidant Activity
The antioxidant properties of this compound have been investigated due to the role of oxidative stress in various diseases:
- Mechanism :
- Pyrazole derivatives can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
- Findings :
Properties
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10(2)8-18-9-13(16(19)20)15(17-18)12-7-11(3)5-6-14(12)21-4/h5-7,9-10H,8H2,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVYWDJCUUUZGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=NN(C=C2C(=O)O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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